tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate
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Overview
Description
“tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate” is a complex organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, which are derivatives of N-Boc piperazine, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, the IUPAC name of a similar compound is “tert-butyl (tert-butoxycarbonyl) (3-hydroxypropyl)carbamate” and its InChI Code is "1S/C13H25NO5/c1-12(2,3)18-10(16)14(8-7-9-15)11(17)19-13(4,5)6/h15H,7-9H2,1-6H3" .
Scientific Research Applications
Environmental Degradation and Treatment
Decomposition in Environmental Settings : Studies have focused on the decomposition of related compounds like Methyl tert-butyl ether (MTBE) in environmental settings, utilizing cold plasma reactors to demonstrate decomposition efficiency. This approach highlights potential methodologies for dealing with environmental contamination by similar compounds through advanced oxidation processes (L. Hsieh et al., 2011)[https://consensus.app/papers/decomposition-methyl-tertbutyl-ether-adding-hydrogen-hsieh/817293c1191856edbe5f7da4ce11ab5a/?utm_source=chatgpt].
Microbial Degradation : Research on the microbial degradation of MTBE, a compound structurally related to tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate, has provided insights into the biodegradability under various redox conditions, emphasizing the role of microbial communities in the environmental fate of such compounds (T. Schmidt et al., 2004)[https://consensus.app/papers/degradation-methyl-tertbutyl-ether-tertbutyl-alcohol-schmidt/cf0b773ec5c75b9aa633cadbda0c066c/?utm_source=chatgpt].
Synthetic Applications and Chemical Reactions
Synthesis of N-heterocycles : The use of chiral sulfinamides, possibly related to the functional groups in the query compound, in stereoselective synthesis has been extensively studied. Such compounds play a crucial role in asymmetric synthesis, offering pathways to diverse piperidines, pyrrolidines, and azetidines, which are significant in pharmaceuticals and natural product synthesis (R. Philip et al., 2020)[https://consensus.app/papers/applications-tertbutanesulfinamide-synthesis-philip/7f9c847eb6cd51849e15de72ec0ee44e/?utm_source=chatgpt].
Selective Catalytic Reduction : Catalytic processes involving CO for the reduction of aromatic nitro compounds to amines, isocyanates, carbamates, and ureas have seen significant research interest. This highlights the potential for the compound to be involved in or inspire new catalytic reduction pathways in organic synthesis, offering environmentally benign alternatives to traditional reductive methods (A. M. Tafesh & J. Weiguny, 1996)[https://consensus.app/papers/review-selective-catalytic-reduction-aromatic-nitro-tafesh/d6de7621a2645baeb3d4b7eb212bafe6/?utm_source=chatgpt].
Mechanism of Action
Target of Action
The compound “tert-butyl N-[(tert-butoxy)carbonyl]-N-methanesulfonylcarbamate” is likely to interact with proteins or enzymes in the body due to the presence of the carbamate group, which is known to form stable complexes with amino acids in proteins .
Mode of Action
The carbamate group in “this compound” can form hydrogen bonds with the active site of target proteins, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position .
Pharmacokinetics
The compound’s solubility and stability could influence its bioavailability .
Result of Action
The compound’s interaction with proteins could potentially alter cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the action, efficacy, and stability of "this compound" .
Safety and Hazards
Safety and hazards of similar compounds have been reported . For instance, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), which is commonly used as a polymerization initiator, is a Class 2 hazardous substance with high explosion hazard . The gaseous decomposition product of TBEC is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol .
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-methylsulfonylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6S/c1-10(2,3)17-8(13)12(19(7,15)16)9(14)18-11(4,5)6/h1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHQERSWDLEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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